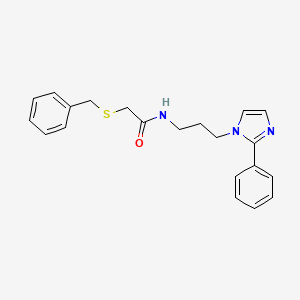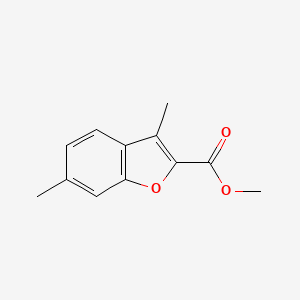
Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. One method involves the palladium-catalyzed cross-coupling reaction . Another method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Aplicaciones Científicas De Investigación
Structural and Spectroscopic Characterization
Studies have been conducted on the structural and spectroscopic properties of benzofuran derivatives, providing insights into their molecular structure, vibrational frequencies, and intermolecular interactions. For example, research on 2-(5-methyl-1-benzofuran-3-yl) acetic acid highlights its spectroscopic characterization and drug likeness properties, including molecular docking studies, which suggest potential pharmaceutical applications (Hiremath et al., 2019).
Synthetic Approaches
Innovative synthetic approaches to benzofuran derivatives have been explored, demonstrating the versatility of these compounds in chemical synthesis. A notable example is the development of a methodology for constructing methyl-substituted benzofuran rings from calcium carbide, showcasing an environmentally friendly and efficient synthesis route (Fu & Li, 2018).
Biological Activities
Research has also focused on the biological activities of benzofuran derivatives, including their antimicrobial, anti-inflammatory, and analgesic properties. For instance, a study on novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones revealed significant antimicrobial activity and potent anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Rajanarendar et al., 2013).
Supramolecular Interactions
The supramolecular interactions of benzofuran derivatives, such as 1-benzofuran-2,3-dicarboxylic acid, have been studied to understand their potential in forming organometallic complexes. These interactions could have implications for the development of new materials or catalytic processes (Koner & Goldberg, 2009).
Environmental and Green Chemistry
Research into benzofuran derivatives has also extended to environmental and green chemistry applications, with studies on eco-friendly synthesis routes and solvent choices for chemical reactions. For example, the use of green solvents like diethyl carbonate (DEC) for palladium-catalyzed desulfitative C-H bond arylation of heteroarenes, including benzofuran derivatives, demonstrates a commitment to more sustainable chemical processes (Hfaiedh et al., 2015).
Direcciones Futuras
Benzofuran compounds have attracted attention due to their biological activities and potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future directions of “Methyl 3,6-dimethyl-1-benzofuran-2-carboxylate” could potentially involve further exploration of its biological activities and potential applications.
Propiedades
IUPAC Name |
methyl 3,6-dimethyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-4-5-9-8(2)11(12(13)14-3)15-10(9)6-7/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCKVTKAEPSBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


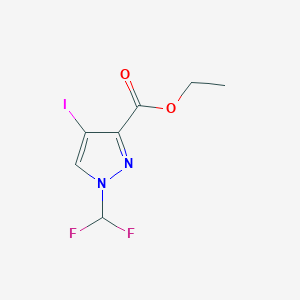

![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2672853.png)
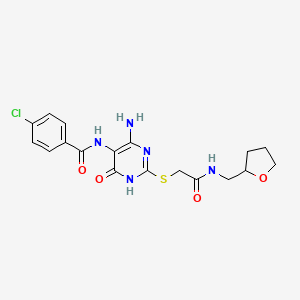
![Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate](/img/structure/B2672857.png)
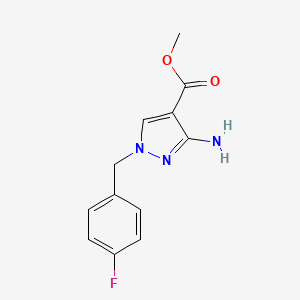
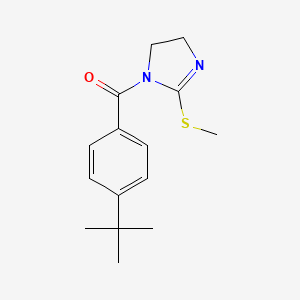
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide](/img/structure/B2672861.png)
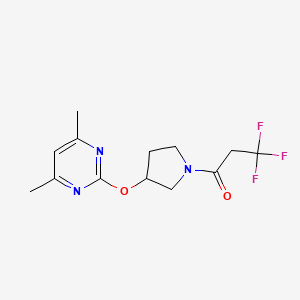
![N-(furan-2-ylmethyl)-2-(3-(2-(4-methoxyphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2672864.png)
